molecular formula C30H46O3 B12412770 Ficusonolide

Ficusonolide

Cat. No.: B12412770
M. Wt: 454.7 g/mol
InChI Key: AATOTTRZYXOOGR-WJEUTTHUSA-N
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Description

Ficusonolide is a triterpene lactone isolated from the plant Ficus foveolata. This compound has garnered significant attention due to its potential antidiabetic properties. It has been studied extensively for its ability to enhance glucose uptake and inhibit key enzymes involved in diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of ficusonolide typically involves bioassay-guided fractionation of the crude extract from the stem of Ficus foveolata. The process includes solvent extraction, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its extraction from natural sources rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions: Ficusonolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Ficusonolide has been extensively studied for its antidiabetic potential. It has shown significant activity in enhancing glucose uptake in vitro and reducing hyperglycemia in vivo. Additionally, it has demonstrated inhibitory activity against enzymes such as dipeptidyl peptidase-IV, protein tyrosine phosphatase 1B, α-glucosidase, and α-amylase .

Applications in Various Fields:

Mechanism of Action

Ficusonolide exerts its antidiabetic effects by interacting with several molecular targets. It inhibits dipeptidyl peptidase-IV, protein tyrosine phosphatase 1B, α-glucosidase, and α-amylase. These interactions lead to enhanced glucose uptake and reduced blood glucose levels .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(1S,4S,5R,8R,10R,13R,14R,18S,19S)-10-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracos-16-en-23-one

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30-17-15-28(6)18(22(30)23(25)33-24(30)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h8,19-23,31H,9-17H2,1-7H3/t19-,20+,21+,22+,23-,27-,28+,29+,30+/m0/s1

InChI Key

AATOTTRZYXOOGR-WJEUTTHUSA-N

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]56[C@H]4[C@@H](C(CC5)(C)C)OC6=O)C)C)(C)C)O

Canonical SMILES

CC1(CCC23CCC4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1OC3=O)C)C

Origin of Product

United States

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